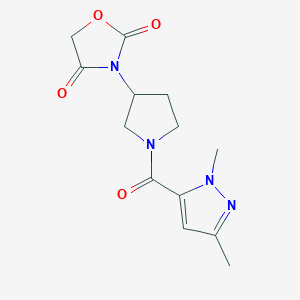

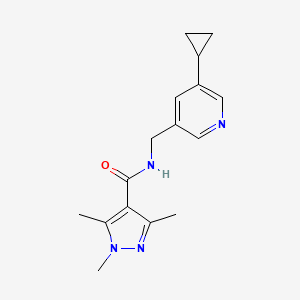

![molecular formula C39H27NO3 B3000202 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)) CAS No. 872689-79-7](/img/structure/B3000202.png)

4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde))

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbaldehyde))” is a direct precursor for the tripodal salicylaldehyde with a triphenylamine core . It has attracted much scientific interest as scaffolds for the construction of multinuclear complexes, as well as metal and covalent organic frameworks .

Synthesis Analysis

The preparation of “4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbaldehyde))” has been reported . The structure of the product was confirmed by molecular spectroscopy . The approach may be broadened over a variety of multipodal salicylaldehydes .Molecular Structure Analysis

The structure of “4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbaldehyde))” was confirmed by molecular spectroscopy . The X-ray analysis revealed that the interlocking of the 1-D double-zigzag chains of 1–4 into the macrocycles of the adjacent chains generates a novel 2-D (1-D → 2-D) polyrotaxane framework .Chemical Reactions Analysis

The preparation of “4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbaldehyde))” involves a series of chemical reactions . The structure of the product was confirmed by molecular spectroscopy .Applications De Recherche Scientifique

Scaffold for Multinuclear Complexes and Frameworks

4',4''',4'''''-Nitrilotris([1,1'-biphenyl]-4-carbaldehyde) and its derivatives are primarily used as scaffolds for the construction of multinuclear complexes and both metal and covalent organic frameworks. These compounds, such as the one synthesized by Vereshchagin et al. (2021), serve as direct precursors for tripodal salicylaldehydes with a triphenylamine core. This structural configuration is valuable for developing materials with complex molecular architectures (Vereshchagin et al., 2021).

Chemosensor for Metal Ions

Another significant application is in the development of chemosensors, specifically for metal ions like Zinc(ii). For example, a study by Wei et al. (2018) describes a C3-symmetrical variant derived from nitrilotriacetic acid, which exhibits selective binding to Zinc(ii) ions. This chemosensor can detect zinc ions through a hypochromatic shift in emission, a process that can be monitored through various spectroscopic methods (Wei et al., 2018).

Fluorescence Probes for Biological Systems

Compounds derived from 4',4''',4'''''-Nitrilotris([1,1'-biphenyl]-4-carbaldehyde) have been used to design fluorescence probes for biological systems. For instance, Chu et al. (2019) synthesized a probe that demonstrated high selectivity and sensitivity towards homocysteine, an amino acid, in the presence of other amino acids. This probe, showing aggregation-induced emission enhancement and intramolecular charge transfer performances, holds potential for researching effects in various biological systems (Chu et al., 2019).

Building Blocks in Stereocontrolled Synthesis

These compounds are also instrumental as building blocks in stereocontrolled synthesis. Alcaide and Almendros (2002) explored the use of 4-oxoazetidine-2-carbaldehydes, analogs of 4',4''',4'''''-Nitrilotris([1,1'-biphenyl]-4-carbaldehyde), in the synthesis of substances like amino acids, amino sugars, and alkaloids. Their dual reactivity enables a range of synthetic applications, emphasizing diastereoselective processes (Alcaide & Almendros, 2002).

Applications in Organic Light-Emitting Diodes

Finally, derivatives of 4',4''',4'''''-Nitrilotris([1,1'-biphenyl]-4-carbaldehyde) have implications in the manufacture of organic light-emitting diodes (OLEDs). Li et al. (2011) demonstrated the synthesis of compounds emitting blue to green fluorescence, suitable for OLED applications. These compounds exhibit good thermal stability, making them promising materials for display technologies (Li et al., 2011).

Mécanisme D'action

Target of Action

The primary target of 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbaldehyde)) is Metal-Organic Frameworks (MOFs) . This compound acts as a trigonal bridging ligand linker for MOFs, particularly in applications of methane (CH4) storage and separation of ethane (C2H6) and ethylene (C2H4) .

Mode of Action

The compound has a triphenylamine core centre with benzene-3,5-dicarboxylic acid anchoring groups attached to the 4-positions of the phenyl rings . It interacts with its targets by forming a metal-organic framework (MFM-115a) with copper node centres . This interaction results in changes to the structure and properties of the MOFs.

Biochemical Pathways

The compound affects the methane storage and ethane/ethylene separation pathways . The formation of the metal-organic framework MFM-115a enhances the deliverable methane capacity and boosts the separation performance of ethane and ethylene .

Pharmacokinetics

The compound’s structure and interaction with copper node centres in MOFs likely influence its distribution and metabolism within these frameworks .

Result of Action

The compound’s action results in an exceptionally high deliverable methane capacity of 208 v/v between 5 and 80 bar at room temperature, making it among the best performing MOFs for methane storage . Additionally, it can produce polymer-grade ethylene from an ethane/ethylene mixture with a high productivity .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pressure . For instance, upon heating, an in situ solid phase transformation can be observed from a hydrogen-bonded organic framework to a neutral one . This transformation makes the pore surface of the framework nonpolar, which could influence the compound’s efficacy and stability .

Safety and Hazards

While specific safety and hazards information for “4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbaldehyde))” is not available, general safety measures for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Propriétés

IUPAC Name |

4-[4-[4-(4-formylphenyl)-N-[4-(4-formylphenyl)phenyl]anilino]phenyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H27NO3/c41-25-28-1-7-31(8-2-28)34-13-19-37(20-14-34)40(38-21-15-35(16-22-38)32-9-3-29(26-42)4-10-32)39-23-17-36(18-24-39)33-11-5-30(27-43)6-12-33/h1-27H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWJZPXZOWJEFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C6=CC=C(C=C6)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

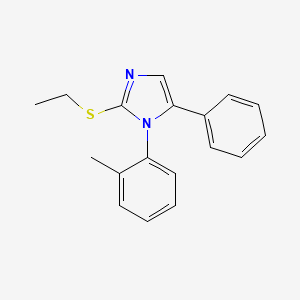

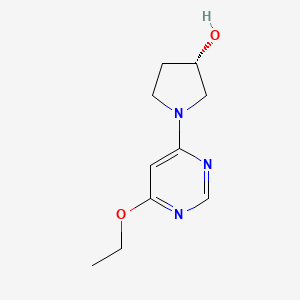

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxyacetamide](/img/structure/B3000122.png)

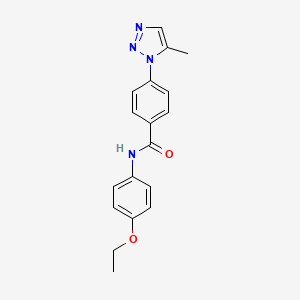

![Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate](/img/structure/B3000123.png)

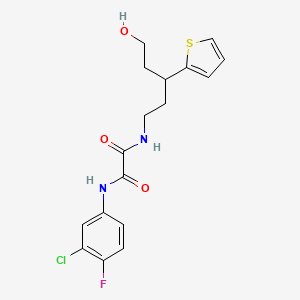

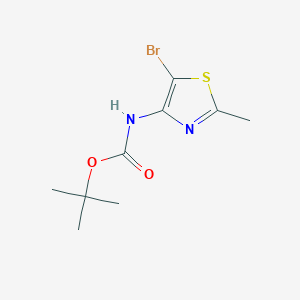

![2-Bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B3000124.png)

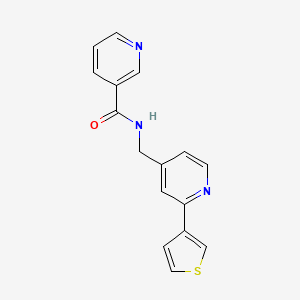

![Methyl 3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3000127.png)

![(E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-methylsulfonylprop-2-enamide](/img/structure/B3000132.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3000142.png)